molecular formula C18H32Ir2O2 B8145816 Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I)

Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I)

Cat. No.: B8145816
M. Wt: 664.9 g/mol
InChI Key: MNKCGUKVRJZKEQ-MIXQCLKLSA-N
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Preparation Methods

The synthesis of Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) typically involves the reaction of [Ir(cod)Cl]2 with methanol in the presence of potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation. The steps are as follows :

  • Dissolve [Ir(cod)Cl]2 (1.49 mmol) in degassed methanol (100 mL).
  • Add potassium hydroxide (0.167 g, 2.98 mmol) to the suspension.
  • Stir the reaction mixture at room temperature for 2 hours.
  • Pour the reaction mixture into degassed water (200 mL).
  • Filter the resulting pale yellow solid and wash with degassed water (50 mL).
  • Dry the pale yellow solid in a vacuum desiccator over P2O5 for 2 days.

Chemical Reactions Analysis

Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) undergoes several types of chemical reactions, primarily serving as a catalyst in various organic transformations. Some of the notable reactions include :

    C-H Activation: It is a powerful catalyst for C-H activation reactions, enabling the formation of phenols from arenes.

    Borylation: It facilitates the borylation of aromatic compounds, which is a crucial step in the synthesis of various organic molecules.

    Suzuki-Miyaura Coupling: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.

    Ortho-Silylation: It catalyzes the ortho-silylation of aryl ketone, benzaldehyde, and benzyl alcohol derivatives.

Scientific Research Applications

Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science :

    Catalysis: It is extensively used as a catalyst in organic synthesis, including C-H activation, borylation, and Suzuki-Miyaura coupling reactions.

    Medicinal Chemistry: It is employed in the synthesis of heteroaryl fused indole ring systems, which are important in the development of pharmaceutical compounds.

    Materials Science: It is used in the preparation of advanced materials through various catalytic processes.

Mechanism of Action

The mechanism of action of Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) primarily involves its role as a catalyst in facilitating various organic reactions. The compound activates C-H bonds in aromatic compounds, enabling their functionalization through processes such as borylation and silylation . The iridium centers in the compound play a crucial role in stabilizing reaction intermediates and lowering the activation energy of the reactions.

Comparison with Similar Compounds

Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) is unique due to its high catalytic activity and selectivity in C-H activation reactions. Similar compounds include :

    Di-μ-chlorobis(1,5-cyclooctadiene)diiridium (I): Another iridium-based catalyst used in similar reactions but with different reactivity and selectivity.

    (Acetylacetonato)(1,5-cyclooctadiene)iridium (I): Used in various catalytic processes but differs in its ligand environment and catalytic properties.

    Iridium (III) Chloride: A commonly used iridium compound in catalysis with different applications and reactivity compared to Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I).

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;iridium;methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.2CH4O.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;/b2*2-1-,8-7-;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKCGUKVRJZKEQ-MIXQCLKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir].[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Ir2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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